molecular formula C17H13N3 B3330693 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline CAS No. 73281-39-7

8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline

Cat. No.: B3330693
CAS No.: 73281-39-7
M. Wt: 259.3 g/mol
InChI Key: WLNIBLNYTGOTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1H-Benzo[d]imidazol-2-yl)-2-methylquinoline (CAS 73281-39-7) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science due to its hybrid structure combining quinoline and benzimidazole pharmacophores . This compound serves as a key synthetic intermediate and has demonstrated promising biological activity. Recent studies highlight its potential as an antimicrobial agent, with structural analogs exhibiting potent activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans . The synergistic effect of combining the quinoline and benzimidazole moieties is a key strategy for enhancing bioactivity, particularly when substituted with electron-withdrawing groups . Beyond pharmaceutical applications, this scaffold is valuable in materials science. It acts as an organic ligand for coordinating transition metals, forming complexes that have been effectively used in the ring-opening polymerisation of ε-caprolactone . Furthermore, its extended π-conjugated system makes it a useful building block for developing functional organic materials, including fluorophores with high fluorescence quantum yields and large Stokes shifts, which are applicable in chemical sensing . The compound has a molecular weight of 259.30 g/mol and a melting point of 172-173 °C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(1H-benzimidazol-2-yl)-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-11-9-10-12-5-4-6-13(16(12)18-11)17-19-14-7-2-3-8-15(14)20-17/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNIBLNYTGOTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C3=NC4=CC=CC=C4N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction:

Biological Activity

8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article examines the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H12N3\text{C}_{16}\text{H}_{12}\text{N}_{3}

This compound exhibits a quinoline core fused with a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa5.4Induction of apoptosis
MRC-510.2Cell cycle arrest
THP-14.5Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency against these cell lines .

The mechanism by which this compound exerts its effects involves:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : Treatment with this compound results in significant cell cycle arrest at the G0/G1 phase, indicating a halt in cellular proliferation . This was evidenced by flow cytometry analysis showing increased subG0/G1 population, suggesting DNA fragmentation and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it inhibits the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on HepG2 Liver Cancer Cells : This study revealed that treatment with the compound led to significant apoptosis and cell cycle arrest. Molecular docking studies indicated strong binding affinity to key targets involved in cancer progression .
  • Antimicrobial Efficacy Evaluation : A study evaluated the antibacterial properties against clinical isolates of resistant strains, demonstrating effectiveness comparable to standard antibiotics .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of benzimidazole and quinoline compounds exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline analogs, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be effective against strains such as Staphylococcus aureus and Escherichia coli .

Photoluminescent Properties

The compound exhibits promising photoluminescent characteristics, making it suitable for applications in optoelectronics and sensor technology. Studies have shown that zinc complexes derived from this compound display enhanced luminescence properties when compared to their free ligand forms .

Synthesis of Zinc Complexes

Zinc complexes synthesized using this compound have been characterized through various spectroscopic methods, revealing significant shifts in absorption and emission spectra depending on the solvent environment. This tunability suggests potential applications in light-emitting devices and fluorescence-based sensors .

Coordination Chemistry

The ability of this compound to form stable complexes with metal ions has implications for developing new materials with specific catalytic or electronic properties. The formation of multi-dentate ligands allows for the stabilization of metal centers, which can enhance catalytic activity in various chemical reactions .

Synthesis and Evaluation of Antibacterial Activity

A recent study synthesized a series of this compound derivatives and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that certain modifications to the structure significantly increased efficacy, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .

Development of Photoluminescent Materials

Another case study focused on the synthesis of zinc complexes with this compound as a ligand. The resulting materials exhibited strong photoluminescence, making them suitable candidates for applications in OLEDs (organic light-emitting diodes) and bioimaging .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antibacterial ActivityEffective against S. aureus and E. coli; low MIC values
PhotoluminescenceEnhanced luminescence in zinc complexes
Coordination ChemistryForms stable metal complexes; potential catalysts

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~275–300 g/mol (varies with substituents).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic stacking and hydrogen-bonding capabilities.
  • Optical Properties: Exhibits fluorescence in the visible range, attributed to extended conjugation between quinoline and benzimidazole .

Comparison with Similar Compounds

The following table summarizes structural analogs of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline, highlighting differences in substituents, synthesis routes, and functional properties:

Compound Name Substituents Synthesis Method Key Properties Applications References
This compound 2-CH₃, 8-benzimidazole Condensation of o-phenylenediamine with 2-methylquinoline-8-carbaldehyde Fluorescence (λem ~450 nm), α-glucosidase inhibition (IC₅₀ ~12 µM) Antidiabetic agents, OLED materials
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline 6-CH₃, 8-(2-MeO-C₆H₄), 1-Me on benzimidazole Suzuki coupling of 8-bromo-6-methylquinoline with 2-methoxyphenylboronic acid Crystallographic π-π stacking (3.82 Å slippage), enhanced thermal stability Photovoltaic materials, crystallography studies
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline 2-Cl, 3-benzimidazole Vilsmeier–Haack–Arnold reaction followed by cyclization Stronger α-glucosidase inhibition (IC₅₀ ~5 µM) due to electron-withdrawing Cl Diabetes therapeutics
8-(1H-Imidazol-2-yl)quinoline 8-imidazole Copper-catalyzed coupling of 8-bromoquinoline with imidazole Reduced fluorescence quantum yield (Φ ~0.2 vs. 0.4 for benzimidazole analog) Catalytic ligands, sensor development
2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-phenylacetamide 2-SCH₂CONHPh Thiol-quinoline nucleophilic substitution with chloroacetamide derivatives Moderate cytotoxicity (IC₅₀ ~25 µM in MCF-7 cells) Anticancer agents

Structural and Functional Insights

Electronic Effects :

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Enhance fluorescence and binding affinity in biological targets (e.g., α-glucosidase) by increasing electron density .
  • Electron-Withdrawing Groups (e.g., -Cl) : Improve inhibitory potency in enzymes due to polarized interactions but reduce solubility .

Q & A

Q. What established synthetic protocols are available for 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline?

The synthesis typically involves cyclocondensation of o-phenylenediamine with a substituted quinoline-carbaldehyde precursor. For example, 2-methylquinoline derivatives can be synthesized by reacting 8-hydroxyquinoline-2-carbaldehyde with o-phenylenediamine under acidic conditions (e.g., using thionyl chloride or silica gel as a catalyst) . Modifications, such as introducing the methyl group at the quinoline’s 2-position, may require protecting group strategies to avoid undesired side reactions. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions on the benzimidazole and quinoline moieties, particularly distinguishing between regioisomers.
  • Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally analogous compounds like 3-(1H-benzimidazol-2-yl)-2-chloro-8-methylquinoline .
  • UV-Vis and fluorescence spectroscopy : To study electronic transitions, especially if the compound exhibits metal-binding or fluorescent properties .

Q. How can researchers perform preliminary biological activity screening?

Standard assays include:

  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values, followed by apoptosis analysis via flow cytometry .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme inhibition : For example, α-glycosidase inhibition assays to evaluate metabolic activity modulation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s electronic properties for specific applications?

Density Functional Theory (DFT) calculations using solvation models (e.g., C-PCM) predict electronic properties, such as HOMO-LUMO gaps and charge distribution, which correlate with reactivity and binding affinity. For example, modeling the methyl group’s steric effects on metal coordination can guide the design of catalysts or fluorescent probes . Molecular docking studies further elucidate interactions with biological targets (e.g., DNA topoisomerases) .

Q. What strategies address contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 2-methyl with chloro or methoxy groups) to isolate contributing factors .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, cell line passage number) to minimize variability.
  • Meta-analysis : Cross-reference data from patents (e.g., dimaleate salt derivatives in EP Bulletins) and academic studies to identify trends .

Q. How do metal coordination properties influence its application in catalysis or sensing?

The benzimidazole-quinoline scaffold binds transition metals (e.g., Zn, Cu) via N-donor sites, forming stable complexes. For catalytic applications, evaluate redox activity using cyclic voltammetry. In sensing, fluorescence quenching/enhancement upon metal binding (e.g., Zn²⁺) can be quantified via Stern-Volmer plots .

Q. What methodologies resolve conflicting spectral data for structural analogs?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • Isotopic labeling : Track reaction pathways during synthesis to confirm regiochemistry.
  • Single-crystal X-ray diffraction : Provides definitive structural proof, as seen in crystallographic reports for 8-methylquinoline derivatives .

Q. How can derivatives be designed to enhance selectivity in enzyme inhibition?

  • Bioisosteric replacement : Substitute the methyl group with bulkier alkyl chains or electron-withdrawing groups (e.g., -CF₃) to modulate steric/electronic effects .
  • Hybrid pharmacophores : Conjugate with known enzyme inhibitors (e.g., thiazolidinones for antifungal activity) via click chemistry .
  • Proteomics profiling : Use kinome-wide screening to identify off-target effects and refine selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.